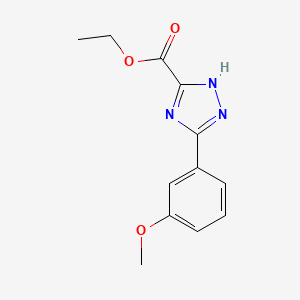
ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯是一种属于三唑衍生物类的化学化合物。三唑是含有三个氮原子的五元杂环化合物。这种特殊的化合物以其含有乙酯基、甲氧基苯基和三唑环为特征。
准备方法
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯的合成通常涉及以下步骤:
起始原料: 合成从3-甲氧基苯甲醛和乙酰乙酸乙酯的制备开始。
腙的形成: 3-甲氧基苯甲醛与水合肼反应生成相应的腙。
环化: 然后,腙在合适的催化剂(如乙酸)存在下,与乙酰乙酸乙酯发生环化反应,形成三唑环。
酯化: 最后一步是将三唑衍生物用乙醇酯化,生成3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯。
工业生产方法可能涉及优化反应条件,例如温度、压力和催化剂浓度,以获得更高的收率和纯度。
化学反应分析
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯会发生多种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以用硼氢化钠或氢化铝锂等还原剂进行,生成还原衍生物。
取代: 苯环上的甲氧基可以与卤素或烷基化试剂等试剂发生亲核取代反应,形成取代产物。
水解: 酯基可以在酸性或碱性条件下水解,生成相应的羧酸。
这些反应中常用的试剂和条件包括乙醇、甲醇和二氯甲烷等溶剂,以及酸、碱和过渡金属配合物等催化剂。
科学研究应用
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯在科学研究中具有广泛的应用,包括:
化学: 它被用作合成更复杂有机分子的构件,以及在各种有机反应中作为试剂。
生物学: 研究其潜在的生物活性,如抗菌、抗真菌和抗癌活性。
医学: 正在研究其作为治疗各种疾病(包括癌症和传染病)的治疗剂的潜力。
工业: 由于其独特的化学性质,它被用于开发新材料,例如聚合物和涂料。
作用机理
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯的作用机理涉及其与特定分子靶标和途径的相互作用。已知三唑环与酶和受体相互作用,可能抑制其活性。甲氧基苯基可能增强化合物与其靶标的结合亲和力,从而提高生物活性。所涉及的确切分子靶标和途径仍在研究中,并且可能因具体应用而异。
作用机制
The mechanism of action of ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯可以与其他类似化合物进行比较,例如:
3-(4-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯: 结构相似,但甲氧基位于对位。
3-(3-氯苯基)-1H-1,2,4-三唑-5-羧酸乙酯: 结构相似,但具有氯基而不是甲氧基。
3-(3-甲基苯基)-1H-1,2,4-三唑-5-羧酸乙酯: 结构相似,但具有甲基而不是甲氧基。
3-(3-甲氧基苯基)-1H-1,2,4-三唑-5-羧酸乙酯的独特性在于其特殊的取代模式,这可能赋予与类似物相比不同的化学和生物性质。
生物活性
Ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate is a triazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl ester group and a methoxyphenyl moiety, contributing to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H13N3O3 |
| Molecular Weight | 247.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | KDZQHRZDGPSARD-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its interaction with various molecular targets. The triazole ring can inhibit specific enzymes and receptors, potentially leading to therapeutic effects against various diseases. The methoxyphenyl group may enhance the binding affinity of the compound to these targets, thus increasing its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains and demonstrated notable activity:
- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Inhibitory effects observed against Escherichia coli.
Antifungal Activity
The compound also shows potential antifungal properties. In studies involving various fungal strains, it exhibited moderate activity, particularly against Candida species.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Lines Tested : HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colorectal cancer).
- IC50 Values : The compound exhibited IC50 values below 25 µM in these cell lines, indicating potent cytotoxicity.
Case Studies
- Anticancer Study : A recent study evaluated the effects of this compound on MCF-7 cells. The compound induced apoptosis through the activation of caspase pathways and reduced cell viability significantly compared to control groups .
- Antimicrobial Evaluation : In another investigation focused on antimicrobial activity, the compound was tested against a panel of pathogens. Results indicated that it was particularly effective against Gram-positive bacteria while showing limited efficacy against fungal strains .
属性
分子式 |
C12H13N3O3 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
ethyl 3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-10(14-15-11)8-5-4-6-9(7-8)17-2/h4-7H,3H2,1-2H3,(H,13,14,15) |
InChI 键 |
KDZQHRZDGPSARD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















